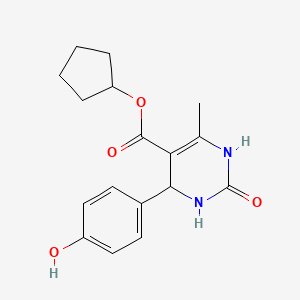![molecular formula C23H22N4O2 B5182514 N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline](/img/structure/B5182514.png)
N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. The compound is commonly referred to as DPPA and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of DPPA is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, DPPA reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
DPPA has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can reduce inflammation, pain, and fever in animal models. Additionally, DPPA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. The compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
DPPA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, DPPA has been extensively studied, and its properties and potential applications are well documented. However, there are also limitations to the use of DPPA in lab experiments. The compound has limited solubility in water, which can make it challenging to work with in aqueous environments. Additionally, DPPA has not been extensively tested in human clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the study of DPPA. One potential area of research is the development of new antibiotics based on the antibacterial and antifungal properties of DPPA. Additionally, further research is needed to establish the safety and efficacy of DPPA in human clinical trials. Another potential area of research is the development of new cancer treatments based on the ability of DPPA to induce apoptosis in cancer cells. Finally, further studies are needed to understand the mechanism of action of DPPA and its potential applications in the treatment of other diseases and conditions.
Méthodes De Synthèse
The synthesis of DPPA involves the reaction of 4-nitroacetophenone and 1-phenyl-3-methyl-5-pyrazolone in the presence of sodium hydride and dimethyl sulfate. The resulting product is then reacted with aniline to produce DPPA. The synthesis of DPPA has also been achieved using other methods, including the reaction of 4-nitroaniline and 1-phenyl-3-methyl-5-pyrazolone in the presence of sodium hydride and dimethyl sulfate.
Applications De Recherche Scientifique
DPPA has been extensively studied for its potential application in the field of medicine. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. DPPA has also been investigated for its potential to treat cancer, with studies showing that the compound can induce apoptosis in cancer cells. Additionally, DPPA has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-25(2)19-10-8-17(9-11-19)22-16-23(18-6-4-3-5-7-18)26(24-22)20-12-14-21(15-13-20)27(28)29/h3-15,23H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPJQRQSIKAGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)



![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5182465.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5182469.png)
![6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5182477.png)
![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182482.png)
![1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5182483.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-propyl-4-piperidinecarboxamide](/img/structure/B5182484.png)
![2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5182495.png)
![3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)
![{3-(2-fluorobenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5182523.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B5182529.png)